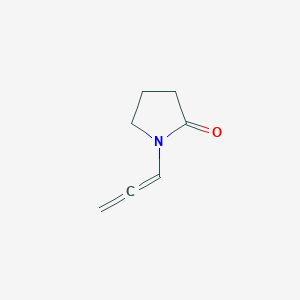

2-Pyrrolidinone, 1-(1,2-propadienyl)-

Description

Significance of the Pyrrolidinone Scaffold in Heterocyclic Chemistry

The pyrrolidinone ring, a five-membered γ-lactam, is a privileged heterocyclic motif in chemistry. researchgate.net Its structural simplicity belies a rich chemical versatility and a significant presence in a wide array of biologically active compounds and industrial materials. mdpi.comnih.govresearchgate.net As the simplest member of its class, 2-pyrrolidinone (B116388) serves as a foundational building block for a vast number of derivatives. researchgate.netatamanchemicals.com The inherent polarity and stability of the pyrrolidinone core make it an attractive scaffold for constructing molecules with tailored properties. nih.govatamanchemicals.com

The widespread availability of 2-pyrrolidinone is largely due to the development of efficient industrial synthesis methods. The most common route involves the high-temperature reaction of gamma-butyrolactone (B3396035) (GBL) with ammonia (B1221849). wikipedia.orgchemicalbook.com This process, often carried out over solid catalysts, provides high yields of the parent 2-pyrrolidinone, which serves as a key starting material for more complex derivatives. wikipedia.org

Historically, 2-pyrrolidinone and its simple derivatives, such as N-methyl-2-pyrrolidone (NMP), have been extensively used as high-boiling, non-corrosive, polar aprotic solvents. atamanchemicals.comwikipedia.org Their excellent solvency for a wide range of organic and inorganic compounds has made them indispensable in the petrochemical industry, polymer science, and microelectronics fabrication. wikipedia.orgchemicalbook.comeuropa.eu Furthermore, 2-pyrrolidinone is a crucial intermediate in the production of N-vinyl-2-pyrrolidone (NVP), the monomer for polyvinylpyrrolidone (B124986) (PVP), a polymer with extensive applications. wikipedia.org

The strategic importance of the pyrrolidinone scaffold is magnified by the ease of its N-functionalization. The hydrogen atom on the lactam nitrogen is readily substituted, providing a convenient handle for introducing a vast array of functional groups. chemicalbook.comchemicalbook.com This process of N-functionalization is a cornerstone of drug discovery and materials science, as it allows for the systematic modification of a molecule's physicochemical properties, such as solubility, lipophilicity, and steric profile. nih.gov

By attaching different substituents to the nitrogen atom, chemists can create large libraries of N-substituted pyrrolidinones for biological screening. nih.govacs.org This approach has led to the discovery of numerous compounds with diverse pharmacological activities. nih.govresearchgate.netresearchgate.net The covalent attachment of electron-withdrawing groups to the nitrogen, for instance, can enhance the reactivity of the adjacent carbon atoms, leading to the formation of N-acyliminium ions, which are powerful intermediates in the synthesis of complex natural products. nih.gov

Overview of Allenyl Functional Groups in Organic Synthesis

Allenes are a unique class of organic compounds characterized by a carbon atom that forms double bonds with two adjacent carbon atoms (a C=C=C structure). wikipedia.org This arrangement, known as a cumulated diene, imparts distinct structural and reactive properties that make allenes highly valuable, albeit historically challenging, building blocks in organic synthesis. wikipedia.orgresearchgate.net Once viewed as mere curiosities, allenes are now recognized as versatile intermediates for constructing complex molecular architectures, with over 150 natural products known to contain an allene (B1206475) or cumulene fragment. wikipedia.org

The defining feature of an allene is its geometry. The central carbon atom is sp-hybridized, forming a linear bond angle of 180°, while the two terminal carbons are sp²-hybridized. wikipedia.orgmsu.edunih.gov A key consequence of this arrangement is that the two π-bonds are orthogonal to each other. This forces the planes containing the substituents on the terminal carbons to be twisted at a 90° angle. msu.edu This unique, non-planar geometry gives rise to axial chirality in allenes that have two different substituents on each terminal carbon. msu.edunih.gov

The reactivity of allenes is rich and varied. They are generally more reactive than simple alkenes due to the strain associated with the cumulated double bonds. nih.gov Their chemistry is characterized by:

Cycloaddition Reactions: Allenes readily participate in various cycloadditions, including [2+2] and [4+2] reactions, making them excellent partners for synthesizing cyclic compounds. wikipedia.orgnih.gov

Electrophilic and Nucleophilic Additions: They undergo electrophilic additions, often with surprising regioselectivity. msu.edu The electron-deficient central sp-hybridized carbon is also susceptible to attack by nucleophiles. vulcanchem.com

Transition Metal Catalysis: Allenes are excellent substrates for a wide range of transition metal-catalyzed transformations, including hydrofunctionalization and annulation reactions. researchgate.netnih.gov

Modern organic synthesis has increasingly harnessed the potential of the propadienyl (allenyl) group. Current research is focused on developing novel catalytic methods to control the chemo-, regio-, and stereoselectivity of allene reactions. nih.gov Transition metal catalysis, particularly with palladium, rhodium, and gold, has enabled the development of sophisticated annulation strategies to build complex polycyclic and heterocyclic systems from simple allene precursors. researchgate.netnih.gov

Hydrofunctionalization, the addition of H-X across one of the double bonds, is another active area of research, providing atom-economic routes to valuable allylic structures. acs.org Furthermore, the use of allenes as precursors to propargyl radicals, which exist in equilibrium with allenyl radicals, has opened new avenues in radical chemistry for carbon-carbon bond formation. researchgate.net The synthesis of bioactive molecules and natural products continues to be a major driver of innovation in allene chemistry. nih.gov

Specific Research Focus: 2-Pyrrolidinone, 1-(1,2-Propadienyl)-

The compound 2-Pyrrolidinone, 1-(1,2-propadienyl)- (CAS Number 17426-48-1) represents a specific molecular architecture that combines the features of the two chemical classes discussed. vulcanchem.comguidechem.com It consists of a stable 2-pyrrolidinone ring where the nitrogen atom is functionalized with a reactive 1,2-propadienyl (allenyl) group. vulcanchem.com

The molecular structure features the polar, five-membered lactam ring fused with the linear, sterically demanding allene moiety. This combination suggests a high degree of reactivity centered on the allenyl group. The propadienyl substituent introduces an electrophilic central carbon and two orthogonal π-systems, making the molecule a prime candidate for cycloaddition reactions and nucleophilic attack. vulcanchem.com A plausible laboratory synthesis involves the nucleophilic substitution of 2-pyrrolidinone with a propargyl halide, such as propargyl bromide, under basic conditions. vulcanchem.com

Below is a table summarizing the key properties of this compound.

| Property | Value |

|---|---|

| CAS Number | 17426-48-1 |

| Molecular Formula | C₇H₉NO |

| Molecular Weight | 123.15 g/mol |

| IUPAC Name | 1-(Propa-1,2-dien-1-yl)pyrrolidin-2-one |

| Canonical SMILES | C=C=CN1CCCC1=O |

| Topological Polar Surface Area | 20.3 Ų |

| Rotatable Bond Count | 1 |

Rationale for Investigating the Synergistic Reactivity of the Pyrrolidinone and Propadienyl Moieties

The compound 2-Pyrrolidinone, 1-(1,2-propadienyl)-, also known as 1-allenyl-2-pyrrolidinone, represents a fascinating molecular architecture that combines the structural features of both N-substituted pyrrolidinones and allenes. The rationale for investigating the synergistic reactivity of these two moieties stems from the potential for novel and complex chemical transformations. The pyrrolidinone ring, specifically the amide group, can influence the electronic properties of the adjacent allenyl group, while the allenyl moiety provides multiple reactive sites for intramolecular and intermolecular reactions.

The primary areas of interest for this synergistic reactivity include:

Intramolecular Cyclization Cascades: The proximity of the lactam nitrogen and carbonyl group to the reactive allene system creates an ideal scaffold for intramolecular cyclization reactions. Research on analogous N-allenyl systems, such as N-(allenyl)sulfonylamides, has shown that they can undergo photoinduced radical cyclization to form substituted pyrrolidines. nih.gov Similarly, gold(I)-catalyzed intramolecular hydroamination of N-allenyl carbamates is an effective method for forming various cyclic amines. organic-chemistry.org These precedents suggest that the 1-allenyl-2-pyrrolidinone framework is predisposed to cyclize, potentially leading to the formation of novel bicyclic systems containing the indolizidine or related skeletons, which are prevalent in alkaloid natural products.

Control of Regio- and Stereoselectivity: The amide functionality of the pyrrolidinone ring can act as a coordinating group for transition metal catalysts. This coordination can direct the outcome of catalytic transformations on the allenyl group, offering a powerful tool for controlling the regio- and stereoselectivity of reactions such as hydrofunctionalization, cycloadditions, and cross-coupling. Research on allenyl-β-lactams, which share the N-acyl-allene motif, has demonstrated that transition-metal catalysis is a viable strategy that relies on the activation of the allenic component for various cyclizations. nih.gov

Dipolar Cycloadditions: The allene moiety can participate in [3+2] cycloaddition reactions. For instance, the thermolysis of 5-azidoallenes leads to the formation of pyrrolidine-containing bicycles, presumably through the intermediacy of azatrimethylenemethane species. nih.gov The N-allenyl-pyrrolidinone structure could be engineered to undergo similar intramolecular cycloadditions, providing rapid access to complex polycyclic frameworks.

Novel Reaction Manifolds: The combination of the lactam and allene functionalities may enable reactivity not observed in either moiety alone. The electron-withdrawing nature of the N-acyl group in allenamides enhances their stability compared to simple allenamines and modulates the reactivity of the allene. researchgate.net This electronic interplay is central to exploring new reaction pathways, such as formal [3+3] cycloadditions, which have been demonstrated with allenyl imides to produce tetrasubstituted 2-pyrones. nih.gov

Current Landscape of Academic Research Pertaining to 1-Allenyl-2-Pyrrolidinones

The current academic research landscape focuses heavily on the synthetic utility of N-allenyl amides and lactams as versatile building blocks for constructing complex heterocyclic structures. While studies dedicated exclusively to 1-allenyl-2-pyrrolidinone are not abundant, a significant body of work on closely related systems provides a clear picture of the field's direction. The research can be broadly categorized into transition metal-catalyzed cyclizations and cycloaddition reactions.

Transition Metal-Catalyzed Reactions: A dominant theme in the field is the use of transition metals to catalyze intramolecular reactions of N-allenyl systems. Gold, rhodium, and palladium are frequently employed catalysts. For example, Widenhoefer and coworkers demonstrated that gold(I) catalysts effectively promote the intramolecular hydroamination and hydroalkoxylation of N-allenyl carbamates and hydroxy-substituted allenes to yield various nitrogen and oxygen heterocycles. organic-chemistry.org This work highlights the ability of soft π-acidic metals to activate the allene moiety towards nucleophilic attack by the tethered group.

| Substrate Type | Catalyst | Reaction Type | Product | Reference |

|---|---|---|---|---|

| N-Allenyl Carbamates | Au(I) | Intramolecular Hydroamination | Substituted Pyrrolidines/Piperidines | organic-chemistry.org |

| Allenyl-β-lactams | Transition Metals | Carbo- and Heterocyclization | Various Bi- and Tricyclic Systems | nih.gov |

| Nitrogen-linked 1,6-diynes | Rh, Co, Ni | [2+2+2] Cycloaddition | Fused Pyrrolidine (B122466) Systems | researchgate.net |

Cycloaddition and Radical Reactions: Cycloaddition strategies are also prominent in the literature. These reactions leverage the inherent reactivity of the allene double bonds. Research into allenyl azides has shown their utility in formal [3+2] cycloadditions to construct pyrrolidine-containing bicycles and tricycles. nih.gov Furthermore, a recent study demonstrated a photoinduced chloroamination cyclization cascade of N-(allenyl)sulfonylamides. In this process, an N-chlorosuccinimide (NCS) reagent is used to generate a nitrogen-centered radical, which triggers an intramolecular cyclization onto the allene, ultimately yielding 2-(1-chlorovinyl)pyrrolidines. nih.gov This highlights the potential for radical-based pathways in synthesizing functionalized pyrrolidine derivatives from allenyl precursors.

| System | Reaction Conditions | Key Transformation | Significance | Reference |

|---|---|---|---|---|

| N-(Allenyl)sulfonylamides | Visible light, Ru-catalyst, NCS | Radical Chloroamination/Cyclization | Forms functionalized 2-vinylpyrrolidines | nih.gov |

| 5-Azidoallenes | Thermolysis | Intramolecular [3+2] Cycloaddition | Access to bicyclic and tricyclic pyrrolidines | nih.gov |

| N-Allenyl Cyanamides | Various (e.g., AuCl, AgNTf2) | Hydroarylation, Hydroamination | Demonstrates diverse reactivity of N-allenyl systems | researchgate.netnih.gov |

| Allenyl Imide | CsOH·H₂O | Formal [3+3] Cycloaddition | Acts as a C3-synthon to form 2-pyrones | nih.gov |

Collectively, the current research demonstrates a clear and active interest in the chemistry of N-allenyl systems. The work on analogous amides, carbamates, and sulfonylamides provides a strong foundation and predictive framework for the reactivity of 1-allenyl-2-pyrrolidinone. The field is progressing towards the development of novel, efficient, and stereoselective methods for the synthesis of complex nitrogen-containing heterocycles, driven by the unique reactivity imparted by the N-tethered allene functionality.

Structure

3D Structure

Properties

CAS No. |

17426-48-1 |

|---|---|

Molecular Formula |

C7H9NO |

Molecular Weight |

123.15 g/mol |

InChI |

InChI=1S/C7H9NO/c1-2-5-8-6-3-4-7(8)9/h5H,1,3-4,6H2 |

InChI Key |

FZTSFGOPSSORDI-UHFFFAOYSA-N |

Canonical SMILES |

C=C=CN1CCCC1=O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Pyrrolidinone, 1 1,2 Propadienyl

Strategies for Constructing the 2-Pyrrolidinone (B116388) Core

The 2-pyrrolidinone scaffold, also known as γ-butyrolactam, is a crucial industrial chemical and a common structural motif in pharmaceuticals. wikipedia.orgrdd.edu.iq Its synthesis has been optimized through various catalytic and non-catalytic industrial processes.

Catalytic and Non-Catalytic Routes to Pyrrolidin-2-ones

The most prevalent industrial methods for producing 2-pyrrolidinone begin with readily available precursors like γ-butyrolactone or derivatives of succinic acid. chemicalbook.com

Ammonolysis of γ-Butyrolactone: The reaction of γ-butyrolactone with ammonia (B1221849) is a cornerstone of industrial 2-pyrrolidinone production. researchgate.net This transformation can be performed under different conditions, leading to high yields and selectivity.

Liquid-Phase Ammonolysis: This non-catalytic method involves reacting γ-butyrolactone with aqueous or liquid ammonia at high temperatures (250–290°C) and pressures (8.0–16.0 MPa). chemicalbook.com The reaction is typically carried out in a continuous-flow tubular reactor. chemicalbook.com Despite the harsh conditions, this process achieves a near-quantitative conversion of γ-butyrolactone with selectivity for 2-pyrrolidinone exceeding 94%. chemicalbook.com The presence of water in the system has been found to improve selectivity. chemicalbook.com

Vapor-Phase Ammonolysis: Alternatively, the reaction can be conducted in the gas phase by passing a mixture of aqueous γ-butyrolactone and ammonia over a solid catalyst at temperatures of 250–290°C and pressures of 0.4–1.4 MPa. wikipedia.org Solid magnesium silicate (B1173343) catalysts are commonly employed in a fixed-bed reactor, yielding the desired product with 75–85% efficiency. wikipedia.org

Hydrogenation of Succinimide (B58015): An alternative pathway to 2-pyrrolidinone is the selective hydrogenation of succinimide. wikipedia.org This method has been historically challenging, with early attempts resulting in low reaction rates and poor selectivity. researchgate.netresearchgate.net However, advancements have led to viable catalytic systems. A patented process describes the reaction of succinimide with hydrogen and ammonia in the presence of a hydrogenation catalyst, such as cobalt, nickel, ruthenium, palladium, or platinum. google.com This reaction is performed at temperatures between 60-350°C and high pressures, with the presence of ammonia being crucial for suppressing side reactions and achieving good yields. google.com Studies have also highlighted the use of skeletal nickel catalysts for this transformation in various solvents. researchgate.netresearchgate.net

| Method | Precursor | Catalyst/Conditions | Phase | Temperature | Pressure | Yield/Selectivity | Reference |

|---|---|---|---|---|---|---|---|

| Ammonolysis | γ-Butyrolactone | Non-catalytic | Liquid | 250–290 °C | 8.0–16.0 MPa | >94% Selectivity | chemicalbook.com |

| Ammonolysis | γ-Butyrolactone | Magnesium Silicate | Vapor | 250–290 °C | 0.4–1.4 MPa | 75–85% Yield | wikipedia.org |

| Hydrogenation | Succinimide | Co, Ni, Ru, Pd, or Pt | Liquid | 60–350 °C | 50-10,000 psig | Good Yield | google.com |

Other documented routes include the hydrogenation of succinonitrile (B93025) under hydrolytic conditions and the reaction of maleic or succinic anhydride (B1165640) with ammonia using Pd-Ru catalysts. wikipedia.orggoogle.com

Advanced Synthetic Approaches to Functionalized Pyrrolidinone Precursors

Modern organic synthesis seeks to construct complex molecules with high efficiency, often requiring methods that can introduce functionality during the formation of the core structure. Several advanced, metal-free strategies have been developed for synthesizing functionalized pyrrolidinones.

One such method employs N-heterocyclic carbene (NHC) catalysis to initiate a radical tandem cyclization/coupling reaction, which allows for the construction of highly functionalized 2-pyrrolidinones with excellent functional group compatibility in high yields. rsc.org

Another innovative approach is the Smiles-Truce cascade reaction. nih.govacs.org This one-pot process involves the reaction of arylsulfonamides with cyclopropane (B1198618) diesters under simple basic conditions to produce α-arylated pyrrolidinones. nih.gov The sequence consists of a nucleophilic ring-opening of the cyclopropane, followed by a Smiles-Truce aryl transfer and subsequent lactam formation, offering an operationally simple route to valuable pyrrolidinone structures. nih.govacs.org These methods provide direct access to substituted pyrrolidinones that can serve as advanced precursors for further chemical modification.

Installation of the 1-(1,2-Propadienyl) Substituent

The introduction of the allene (B1206475) functionality onto the nitrogen atom of 2-pyrrolidinone transforms the stable lactam into a versatile building block known as an allenamide. nih.gov This can be achieved through several distinct chemical strategies.

Direct N-Allenylation of 2-Pyrrolidinone

Direct N-allenylation involves the formation of a bond between the pyrrolidinone nitrogen and the central carbon of an allene system. The hydrogen atom on the nitrogen of 2-pyrrolidinone is relatively active and can be removed by a base, allowing the resulting anion to act as a nucleophile. chemicalbook.com This nucleophile can then react with a suitable allenylating agent. A prominent method for achieving this transformation is the copper(I)-catalyzed stereospecific amidation of optically enriched allenyl halides. nih.gov This reaction allows for the direct and controlled synthesis of chiral allenamides, where the chirality of the starting allene is transferred to the product. nih.gov

Transition Metal-Catalyzed Allenylation Reactions

Transition metals play a pivotal role in facilitating the synthesis of allenes and their derivatives. researchgate.netresearchgate.net In the context of N-allenylation, copper catalysis is particularly well-documented for the coupling of amides or lactams with allenyl electrophiles. nih.gov These reactions often proceed under mild conditions and exhibit high degrees of stereospecificity, making them powerful tools for synthesizing enantiomerically enriched allenamides. The general mechanism involves the coordination of the metal to the reactants, facilitating the nucleophilic attack of the deprotonated lactam onto the allenyl substrate.

| Reactants | Catalyst System | Key Features | Reference |

|---|---|---|---|

| Lactam (e.g., 2-Pyrrolidinone) + Chiral Allenyl Halide | Copper(I) salt | Stereospecific amidation; preserves chirality from the allenyl halide. | nih.gov |

1,2-Elimination Pathways to Allenes

An alternative to direct allenylation is to form the allene moiety from a precursor already attached to the 2-pyrrolidinone nitrogen. The synthesis of allenes via 1,2-elimination from a suitable precursor is a well-established strategy. scispace.comresearchgate.netcore.ac.uk This approach involves an alkene-containing precursor with leaving groups on two adjacent (vicinal) carbons. scispace.com The elimination of these groups generates the characteristic cumulated double bonds of the allene.

A specific and relevant example is the base-promoted E2 elimination from N-vinyl enol triflates. nih.gov In this sequence, a precursor containing an enol triflate group is first synthesized and attached to the 2-pyrrolidinone nitrogen. Treatment with a base, such as triethylamine (B128534) (Et₃N), induces a 1,2-elimination reaction to afford the N-allenyl-2-pyrrolidinone (an allenamide) in high yield. nih.gov This method provides a powerful and flexible route for installing the 1-(1,2-propadienyl) substituent.

| Precursor Type | Reagent | Reaction Type | Product | Reference |

|---|---|---|---|---|

| Lactam-derived N-vinyl enol triflate | Triethylamine (Et₃N) | E2-Elimination | Lactam-derived allenamide | nih.gov |

Multi-Component and Cascade Approaches to 2-Pyrrolidinone, 1-(1,2-Propadienyl)-

While specific multi-component reactions (MCRs) leading directly to 2-Pyrrolidinone, 1-(1,2-propadienyl)- are not well-documented, the principles of MCRs for the synthesis of pyrrolidinone derivatives are established and could potentially be adapted. researchgate.netrsc.orgnih.gov MCRs are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the reactants. researchgate.net

A hypothetical multi-component approach for the target molecule could involve a reaction between a primary amine bearing a propargyl or allenyl group, a dicarbonyl compound, and a reducing agent. However, the complexity of incorporating the allenyl moiety directly via an MCR presents a significant synthetic challenge.

Cascade reactions, on the other hand, offer a more plausible, albeit still largely unexplored, route. A cascade reaction involves two or more sequential transformations that occur in a single pot without the need for isolating intermediates. The synthesis of indolizines from N-allenyl-2-formylpyrroles demonstrates the reactivity of N-allenyl lactam-like structures in such sequences. researchgate.net A potential cascade approach to 1-allenyl-2-pyrrolidinone could start from a precursor that, upon a triggering event, undergoes a series of intramolecular reactions to form the pyrrolidinone ring with the allenyl group already in place.

For instance, a suitably substituted open-chain amide with a propargyl group could be designed to undergo a base- or metal-catalyzed cyclization-isomerization cascade. The initial step would be the formation of the pyrrolidinone ring, which would then be followed by the in-situ isomerization of the propargyl group to the allene. The feasibility of such a cascade would depend heavily on the substrate design and the careful selection of catalysts and reaction conditions.

Isolation and Purification Strategies for 1-Allenyl-2-Pyrrolidinone

The isolation and purification of 1-allenyl-2-pyrrolidinone would likely follow standard laboratory procedures for organic compounds, with particular attention to the potential reactivity of the allenyl group. Following the synthesis, the crude reaction mixture would typically be subjected to an aqueous work-up to remove inorganic salts and water-soluble impurities.

Chromatographic techniques are expected to be the primary method for purification. Column chromatography using silica (B1680970) gel as the stationary phase and a suitable eluent system, likely a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate, would be employed to separate the desired product from unreacted starting materials and byproducts. acs.orgresearchgate.net The polarity of the eluent would be optimized to achieve good separation. Thin-layer chromatography (TLC) would be used to monitor the progress of the purification.

Given that allenes can be sensitive to certain conditions, care should be taken to avoid harsh acidic or basic conditions during purification, unless the compound is known to be stable. The purified fractions would be combined, and the solvent removed under reduced pressure to yield the final product. The purity of the isolated 1-allenyl-2-pyrrolidinone would then be assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.

Reactivity and Mechanistic Investigations of 2 Pyrrolidinone, 1 1,2 Propadienyl

Reactions Involving the Allenyl Moiety

The 1,2-propadienyl group is a highly reactive functional group capable of participating in a wide array of transformations. Its reactivity is centered on the sp-hybridized central carbon and the two adjacent sp²-hybridized carbons, making it susceptible to additions, cycloadditions, and metal-catalyzed processes.

Electrophilic and Nucleophilic Additions to the Allene (B1206475) System

The N-allenyl amide structure is particularly suited for reactions initiated by electrophilic activation. The central carbon of the allene is electron-rich, while the terminal carbons are relatively electron-deficient, a characteristic enhanced by the adjacent amide group. Gold(I) catalysts, for instance, act as soft π-acids that coordinate to the allene, rendering it highly susceptible to nucleophilic attack. This activation is a key initial step in many gold-catalyzed transformations, including cycloadditions. rsc.org

While direct, non-catalyzed nucleophilic additions are less common, the activation of the allene system by an electrophile facilitates subsequent nucleophilic attack. This principle is exploited in various hydrofunctionalization and bisfunctionalization reactions.

Cycloaddition Reactions (e.g., [3+2] Cycloadditions)

Cycloaddition reactions represent one of the most explored areas of reactivity for 1-(1,2-propadienyl)-2-pyrrolidinone and related N-allenyl amides. These reactions provide powerful methods for constructing five-membered heterocyclic rings. rsc.org

A notable example is the gold(I)-catalyzed [3+2] cycloaddition with azomethine imines. In this reaction, the N-allenyl amide acts as the dipolarophile. The gold catalyst activates the allene, which then reacts with the 1,3-dipole (the azomethine imine) to form pyrazolyl-based bicyclic heterocycles in moderate to good yields. rsc.orgnih.gov This methodology has been successfully applied to both pyrazolidin-3-one (B1205042) derived and dihydroisoquinoline derived azomethine imines. rsc.org

Another novel cycloaddition involves the dual gold(I)-catalyzed formal [2π+2σ] reaction between N-allenyl amides and bicyclo[1.1.0]butanes (BCBs). This process leads to the formation of densely functionalized bicyclohexanes with complete regioselectivity and stereoselectivity. acs.org Kinetic and DFT studies suggest a dual gold activation mechanism, where one gold catalyst activates the allene (the 2π component) while another activates the BCB (the 2σ component). acs.org

Furthermore, the thermolysis of allenyl azides can lead to cascade cyclizations that form pyrrolidine-containing bicycles and tricycles, presumably through the intermediacy of azatrimethylenemethane species. nih.govnih.gov

| Reaction Type | Partner | Catalyst | Product Type | Yield | Ref. |

| [3+2] Cycloaddition | Azomethine Imines | Gold(I) | Pyrazolyl Bicyclic Heterocycles | Moderate to Good | rsc.orgnih.gov |

| [2π+2σ] Cycloaddition | Bicyclo[1.1.0]butanes | Gold(I) | Densely Functionalized Bicyclohexanes | Up to 93% | acs.org |

| Cascade Cyclization | Intramolecular Azide | Thermal | Pyrrolidine-containing Bicycles/Tricycles | - | nih.gov |

Transition Metal-Catalyzed Transformations (e.g., Cross-Coupling Reactions, Hydrofunctionalization)

The allenyl group is an excellent substrate for a variety of transition metal-catalyzed transformations, which allow for the formation of new carbon-carbon and carbon-heteroatom bonds.

Cross-Coupling Reactions: Palladium and iron catalysts are effective for cross-coupling reactions involving allenyl systems. While direct examples with 1-(1,2-propadienyl)-2-pyrrolidinone are specific, analogous reactions with allenyl esters demonstrate the principle. For example, palladium-catalyzed bisfunctionalization of allenyl esters with boronic acids and aldehydes affords highly substituted α,β-unsaturated δ-lactones. nih.gov Iron catalysis facilitates the cross-coupling of α-allenyl acetates with Grignard reagents to produce structurally diverse 1,3-dienes under mild conditions. acs.org These methods highlight the potential for N-allenyl pyrrolidinone to undergo similar transformations, coupling with various organic fragments. wikipedia.orgyoutube.com

Hydrofunctionalization: The addition of H-X bonds across the allene double bonds is a highly atom-economical process. Metal-catalyzed hydrofunctionalization avoids the need for pre-functionalized starting materials. researchgate.net For example, rhodium-catalyzed enantioselective hydroamination of allenes with anilines can produce valuable branched allylic amines. researchgate.net Copper-catalyzed hydrocarboxylation has also been developed for N-allenyl derivatives, showcasing another route to functionalized allylic structures. researchgate.net

| Transformation | Catalyst | Reagents | Product Type | Ref. |

| Bisfunctionalization | Palladium | Boronic Acids, Aldehydes | α,β-Unsaturated δ-Lactones | nih.gov |

| Cross-Coupling | Iron | Grignard Reagents | 1,3-Dienes | acs.org |

| Hydroamination | Rhodium | Anilines | Branched Allylic Amines | researchgate.net |

| Hydrocarboxylation | Copper | - | Functionalized Allylic Amides | researchgate.net |

Transformations of the Pyrrolidinone Heterocycle

The pyrrolidinone ring, a five-membered lactam, also possesses reactive sites that can be targeted for chemical modification, although these are generally less reactive than the allenyl moiety.

Reactions at the Carbonyl Group

The carbonyl group of the 2-pyrrolidinone (B116388) ring exhibits typical amide reactivity. It can undergo reduction or addition reactions, provided the conditions are compatible with the sensitive allene group.

Reduction: Hydrogenation of the carbonyl group, for instance in the presence of a cobalt catalyst at high temperature, can yield the corresponding pyrrolidine (B122466). chemicalbook.com

Hydrolysis: In strong aqueous acid or base, the lactam can be hydrolyzed to open the ring, forming 4-aminobutyric acid. chemicalbook.com

Addition of Nucleophiles: While amides are generally less reactive towards nucleophiles than ketones, highly reactive organometallic reagents can add to the carbonyl. The stability of the resulting tetrahedral intermediate can be significantly influenced by the geometry of the ring system. nih.gov

Functionalization at Ring Carbons

Functionalization of the C-H bonds of the pyrrolidinone ring, particularly at the α-position to the nitrogen (C5), is a known strategy for modifying the heterocycle. Redox-neutral α-C–H functionalization methods have been developed for pyrrolidines, allowing for the introduction of aryl or alkyl substituents. rsc.org These reactions often proceed through the formation of an azomethine ylide or a related reactive intermediate. rsc.org While the N-allenyl group would influence the electronic and steric environment, similar strategies could potentially be applied to functionalize the C3, C4, or C5 positions of the 1-(1,2-propadienyl)-2-pyrrolidinone ring.

Ring-Opening and Rearrangement Pathways

The structure of 2-Pyrrolidinone, 1-(1,2-propadienyl)-, featuring a strained lactam ring and a reactive allene group, predisposes it to various ring-opening and rearrangement reactions. The inherent ring strain of the lactam moiety facilitates cleavage under certain conditions, a property exploited in synthetic chemistry. nih.gov For instance, N-alkenyl γ-lactams can undergo a photo-induced two-carbon unit insertion into the C–N bond, leading to ring expansion. rsc.org This type of photochemical transformation highlights a potential pathway for rearranging the core structure of N-allenyl lactams.

Furthermore, rearrangements can be initiated at the allene unit. A notable example is the aza-ketene Claisen rearrangement, which has been utilized in the synthesis of medium-sized allenyl lactams through a ring enlargement process. bohrium.com Another relevant transformation involves the rearrangement of a proposed N-alkenylisoxazoline intermediate, which can be generated from reactions involving allenes, leading to the formation of pyrrolidine-2-ylidenes. nih.govresearchgate.net Cascade reactions involving a conjugate addition followed by ring expansion have also been documented for N-acylated lactams, providing a versatile method for synthesizing larger ring structures. nih.gov In an aqueous strong acid or base solution, the parent 2-pyrrolidinone ring can be hydrolyzed to form 4-aminobutyric acid. chemicalbook.com

Intramolecular Cyclization Cascades

Intramolecular cyclization cascades represent a significant class of reactions for 2-Pyrrolidinone, 1-(1,2-propadienyl)-, enabling the rapid construction of complex heterocyclic scaffolds. researchgate.netdntb.gov.ua These cascades often proceed through highly reactive intermediates, leading to the formation of multiple new chemical bonds in a single operation.

Radical-Mediated Cyclizations

Radical-mediated cyclizations of allenamides, including N-allenyl lactams, are particularly effective for synthesizing nitrogen heterocycles. acs.org These reactions exhibit high regioselectivity, typically favoring attack at the central carbon of the allene moiety. acs.org This selectivity is attributed to the formation of the more stable allyl radical intermediate over a less stable vinyl radical. acs.org

A key strategy involves the generation of an N-centered amidyl radical, which can add to the proximal double bond of the allene. This process forms a new C-N bond and a vinyl radical, which can then be trapped or undergo further reactions. nih.govnsf.gov Such radical cascade processes can be initiated under mild, visible-light-mediated conditions and can lead to the trifunctionalization of the allene, where all three carbon atoms form new bonds. nih.govnsf.gov For example, a photoinduced chloroamination cyclization of allenes bearing a tethered sulfonamido group proceeds via a nitrogen-centered radical (NCR). The NCR triggers an intramolecular cyclization to form a reactive pyrrolidine vinyl radical, which is subsequently chlorinated. nih.govacs.org

The conditions for these radical cyclizations can be finely tuned to achieve desired outcomes. The choice of radical initiator, solvent, and concentration plays a crucial role in the efficiency and selectivity of the reaction.

| Entry | Substrate | Initiator/Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 1 | N-tethered iodo-benzyl allenamide | AIBN, n-Bu3SnH | Benzene, 80 °C | Isoquinoline derivative | High | acs.org |

| 2 | N-methylaryloxy amide with allene | Visible light, K2CO3 | MeCN, 440 nm lamp | N,O,O-triad functionalized product | - | nih.govnsf.gov |

| 3 | N-(allenyl)sulfonylamide | Ru-catalyst, NCS | Photochemical | 2-(1-chlorovinyl)pyrrolidine | 33% | nih.govacs.org |

| 4 | N-(arylsulfonyl)acrylamide + Radical Precursor | Photoredox catalyst | Visible light | Indolo[2,1-a]isoquinolin-6(5H)-one | - | nih.gov |

Anionic and Cationic Cyclization Processes

Anionic and cationic cyclization pathways offer alternative routes for the transformation of 2-Pyrrolidinone, 1-(1,2-propadienyl)-. Anionic processes, such as the 1,3-anionic cycloaddition of Schiff bases to chalcones, can produce pyrrolidine rings through the formation of an intermediate that undergoes intramolecular cyclization. researchgate.net

Mechanistic Studies and Reaction Pathway Elucidation

Understanding the intricate mechanisms of these reactions is crucial for controlling their outcomes and optimizing conditions. Researchers employ a combination of experimental techniques and computational studies to unravel the reaction pathways.

Identification of Key Intermediates

The identification of transient intermediates provides critical insight into reaction mechanisms. In radical cyclizations, nitrogen-centered radicals (NCR) and subsequent vinyl radicals are frequently proposed key intermediates. nih.govacs.org The existence of these species is often inferred from the structure of the final products and supported by control experiments. For example, radical intermediates can be trapped using agents like 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO), providing direct evidence for their formation. nih.gov

In cationic processes, intermediates such as vinyl cations, pentadienyl cations, and allyl cations have been identified through DFT calculations and are crucial for explaining the observed product formation. acs.org In some metal-catalyzed reactions, it is possible to isolate and structurally characterize organometallic complexes that are pertinent to the mechanistic pathway, offering a clearer picture of the catalytic cycle. nih.gov Control experiments are also fundamental in distinguishing between different possible pathways and identifying key intermediates in complex cascade reactions. nih.gov

Elucidation of Rate-Determining Steps and Selectivity Control

Kinetic studies are essential for identifying the rate-determining step of a reaction. The kinetic isotope effect (KIE) is a powerful tool for this purpose; for instance, a significant KIE value can indicate that C-H bond cleavage is the turnover-limiting step in a catalytic cycle. nih.gov Computational studies and Arrhenius plots can also help determine activation parameters and identify the highest energy barrier in a reaction sequence, which corresponds to the rate-determining step. researchgate.netresearchgate.net

Selectivity (both regio- and stereoselectivity) is a critical aspect of these reactions. In radical additions to allenes, regioselectivity is often governed by factors such as electronic bias and the relative stability of the resulting radical intermediates. nih.govnsf.gov The attack on the central carbon of the allene is frequently favored due to the formation of a more stable allylic radical. acs.org Diastereoselectivity can often be controlled by the substituents on the starting material. For example, the nature of the N-protective group on a nitrogen-containing substrate can direct the stereochemical outcome of a radical cyclization, leading to either cis or trans products with high selectivity. nih.gov

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity and three-dimensional structure of 2-Pyrrolidinone (B116388), 1-(1,2-propadienyl)-.

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom in the molecule.

¹H NMR Spectroscopy: The proton spectrum is expected to show distinct signals for the pyrrolidinone ring and the allenic substituent. The three methylene (B1212753) groups of the pyrrolidinone ring (at C3, C4, and C5) would likely appear as multiplets in the upfield region. The protons on C5, being adjacent to the nitrogen atom, are expected to be the most downfield of the three. The allenic group protons would present a characteristic pattern: a signal for the single proton at C1' and a signal for the two terminal protons at C3'. The C1' proton, coupled to the two C3' protons, would likely appear as a triplet, while the C3' protons, coupled to the C1' proton, would appear as a doublet.

¹³C NMR Spectroscopy: The carbon spectrum would provide direct evidence of the carbon skeleton. A key feature would be the lactam carbonyl carbon (C2), which is expected to resonate significantly downfield (around 175 ppm). The most characteristic signal for the allenic group is the central sp-hybridized carbon (C2'), which typically appears at a very low field, often exceeding 200 ppm. The other two sp²-hybridized allenic carbons (C1' and C3') would resonate at higher fields, generally in the 70-90 ppm range. The three aliphatic carbons of the pyrrolidinone ring would appear in the upfield region of the spectrum. chemicalbook.comnih.gov

Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃) Note: These are estimated values based on analogous structures.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| C2 (C=O) | - | ~175.0 |

| C3 (-CH₂-) | ~2.12 | ~31.0 |

| C4 (-CH₂-) | ~2.30 | ~18.0 |

| C5 (-N-CH₂-) | ~3.45 | ~46.0 |

| C1' (-CH=) | ~5.50 (t) | ~88.0 |

| C2' (=C=) | - | ~210.0 |

| C3' (=CH₂) | ~4.80 (d) | ~75.0 |

2D NMR experiments are essential to unambiguously assign the signals predicted in the 1D spectra and to confirm the molecular structure. science.govsdsu.eduemerypharma.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For 2-Pyrrolidinone, 1-(1,2-propadienyl)-, strong cross-peaks are expected between the protons of adjacent methylene groups in the pyrrolidinone ring (H3/H4 and H4/H5). A crucial correlation would also be observed between the allenic protons, H1' and H3', confirming the connectivity of that functional group. sdsu.edu

HMQC/HSQC (Heteronuclear Multiple Quantum/Single Quantum Coherence): These experiments map direct one-bond correlations between protons and the carbons they are attached to. This would allow for the definitive assignment of each carbon atom that bears protons. For instance, the proton signal at ~3.45 ppm would show a correlation to the carbon signal at ~46.0 ppm, assigning them as H5 and C5, respectively. youtube.com

From the C5 protons (H5) to the carbonyl carbon (C2) and the first allenic carbon (C1').

From the C1' proton to the C5 of the ring and the central allenic carbon (C2').

From the terminal allenic protons (H3') to the central allenic carbon (C2'). These correlations would unequivocally link the allenyl group to the nitrogen of the pyrrolidinone ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's conformation. NOESY could reveal the preferred orientation of the allenyl group relative to the pyrrolidinone ring by showing through-space correlations between the allenic protons (e.g., H1') and the ring protons (e.g., H5).

The bond between the lactam nitrogen and the first carbon of the allenyl group (N1-C1') is expected to have significant partial double-bond character due to resonance with the carbonyl group. This delocalization of the nitrogen's lone pair of electrons into the carbonyl creates a barrier to rotation around the N-C bond. acs.orgescholarship.org

Dynamic NMR studies, involving the acquisition of NMR spectra at variable temperatures, could be employed to investigate this rotational barrier. At low temperatures, this rotation would be slow on the NMR timescale, potentially leading to the observation of distinct signals for protons that would otherwise be equivalent (e.g., the two protons on C5 might become diastereotopic). As the temperature is increased, the rate of rotation increases, causing these signals to broaden, coalesce into a single broad peak, and eventually sharpen into an averaged signal. By analyzing the coalescence temperature and the chemical shift difference between the signals at low temperature, the free energy of activation (ΔG‡) for the rotational barrier can be calculated. While no specific studies have been reported for 2-Pyrrolidinone, 1-(1,2-propadienyl)-, the principles are well-established for N-substituted amides and lactams. acs.orgresearchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including FTIR and Raman, are used to identify the functional groups within the molecule by probing their characteristic vibrational modes.

FTIR spectroscopy is highly effective for identifying the key functional groups in 2-Pyrrolidinone, 1-(1,2-propadienyl)-. The spectrum is expected to be dominated by two very characteristic absorption bands:

Lactam Carbonyl (C=O) Stretch: A strong, sharp absorption band is predicted in the region of 1680-1700 cm⁻¹. This is a hallmark of the five-membered γ-lactam ring. nih.gov

Allene (B1206475) (C=C=C) Asymmetric Stretch: A distinct, sharp band of medium to strong intensity is expected around 1950-1960 cm⁻¹. This absorption is highly characteristic of the allenic functional group and serves as a key diagnostic peak. aip.orgcdnsciencepub.com

Other expected absorptions include C-H stretching vibrations for both the aliphatic ring protons (2850-3000 cm⁻¹) and the sp/sp² hybridized allenic protons (around 3000-3100 cm⁻¹), as well as C-N stretching vibrations. As the nitrogen atom is substituted, there will be no N-H stretching or bending vibrations, and intermolecular hydrogen bonding, which is significant in unsubstituted 2-pyrrolidinone, will be absent.

Predicted FTIR Absorption Frequencies

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| Allenic C-H Stretch | ~3050 | Medium |

| Aliphatic C-H Stretch | 2850 - 2980 | Medium-Strong |

| Allenic C=C=C Asymmetric Stretch | ~1955 | Medium-Strong |

| Lactam C=O Stretch | ~1690 | Strong |

| CH₂ Bending (Scissoring) | ~1460, ~1425 | Medium |

| C-N Stretch | ~1290 | Medium |

Raman spectroscopy provides complementary information to FTIR, as it is sensitive to changes in polarizability during a vibration. For molecules with a center of symmetry, vibrations can be either IR or Raman active, but not both (mutual exclusion principle). While 2-Pyrrolidinone, 1-(1,2-propadienyl)- lacks such symmetry, some modes are inherently stronger in Raman than in IR, and vice-versa. aip.orgnih.govacs.org

The most significant feature in the Raman spectrum is expected to be the symmetric C=C=C stretch of the allene group. This vibration, which involves a symmetric stretching and contracting of the two C=C bonds, causes a large change in polarizability and thus gives rise to a very strong and sharp Raman band, typically in the 1070-1150 cm⁻¹ region. cdnsciencepub.com This band is often weak or absent in the IR spectrum, making Raman spectroscopy particularly useful for identifying allenes. The lactam C=O stretch (~1690 cm⁻¹) and various C-H and C-C skeletal vibrations would also be Raman active. nih.gov

Mass Spectrometry Techniques

High-resolution mass spectrometry (HRMS) is essential for the unambiguous determination of a compound's elemental composition by providing a highly accurate mass measurement. For 2-Pyrrolidinone, 1-(1,2-propadienyl)-, the exact mass can be calculated from its molecular formula, C₇H₉NO.

The monoisotopic mass, calculated using the mass of the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, and ¹⁶O), provides a precise value for comparison with experimental HRMS data. This allows for confident identification and differentiation from other compounds with the same nominal mass.

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₇H₉NO | guidechem.com |

| Molecular Weight (Average) | 123.155 g/mol | guidechem.com |

| Monoisotopic Mass (Exact Mass) | 123.068413911 Da | guidechem.com |

Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation, providing detailed information about a molecule's connectivity through controlled fragmentation. nih.gov By isolating the protonated molecular ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID), characteristic fragment ions are produced that reveal the underlying chemical structure. nih.gov

A proposed fragmentation pathway for the [M+H]⁺ ion of 2-Pyrrolidinone, 1-(1,2-propadienyl)- (m/z 124.0757) is outlined below:

Loss of Allene: A primary fragmentation pathway would likely involve the cleavage of the N-C bond connecting the pyrrolidinone ring to the propadienyl group, leading to the loss of a neutral allene molecule (C₃H₄, 40.0313 Da). This would generate a protonated 2-pyrrolidinone fragment.

Ring Opening and Cleavage: The pyrrolidinone ring itself can undergo fragmentation. A common pathway involves alpha-cleavage adjacent to the carbonyl group, followed by the loss of carbon monoxide (CO). scielo.org.mx

Cleavage within the Allene Substituent: Fragmentation could also be initiated within the propadienyl side chain, although this is generally less favored for the primary ion.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Fragment Structure/Description |

|---|---|---|---|

| 124.0757 | 84.0444 | C₃H₄ (Allene) | Protonated 2-pyrrolidinone ring fragment |

| 124.0757 | 96.0597 | CO (Carbon Monoxide) | Fragment from initial ring opening |

| 84.0444 | 56.0491 | CO (Carbon Monoxide) | Fragment from protonated 2-pyrrolidinone |

| 84.0444 | 41.0386 | C₂H₅N (Ethylamine radical) | Fragment from protonated 2-pyrrolidinone ring cleavage |

Analysis of these fragmentation patterns is crucial in mechanistic studies, helping to identify metabolites or degradation products by tracking the characteristic core structures and their modifications. nih.gov

X-ray Crystallography (if applicable to solid derivatives or analogues)

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a molecule in the solid state. As of the current literature, a crystal structure for 2-Pyrrolidinone, 1-(1,2-propadienyl)- has not been reported. The compound's physical state at room temperature (typically a liquid or low-melting solid) may present challenges for single-crystal growth.

However, if a suitable solid derivative or analogue were synthesized, X-ray crystallography would provide invaluable structural information.

A key piece of information from an X-ray crystal structure would be the precise molecular conformation adopted in the solid state. researchgate.net For 2-Pyrrolidinone, 1-(1,2-propadienyl)-, this would include:

Pyrrolidinone Ring Pucker: The five-membered pyrrolidinone ring is not planar and typically adopts an envelope or twist conformation. researchgate.net Crystallography would precisely define the puckering parameters.

Torsional Angles: The analysis would reveal the dihedral angle between the pyrrolidinone ring and the attached 1,2-propadienyl group. This angle is critical for understanding steric hindrance and potential electronic conjugation.

Bond Lengths and Angles: Highly accurate measurements of all bond lengths and angles would be obtained, which can be compared with theoretical calculations.

For instance, studies on other N-substituted pyrrolidinone derivatives have successfully used crystallography to define the ring conformation and the orientation of the substituent. nih.gov

Beyond the structure of a single molecule, X-ray crystallography details how molecules arrange themselves in a crystal lattice. This analysis would identify and characterize all significant intermolecular interactions, such as:

Hydrogen Bonding: Although 2-Pyrrolidinone, 1-(1,2-propadienyl)- lacks a classic hydrogen bond donor, the carbonyl oxygen is a hydrogen bond acceptor. Weak C-H···O interactions could play a significant role in the crystal packing. researchgate.net

π-π Stacking: While the pyrrolidinone ring is not aromatic, interactions involving the π-systems of the carbonyl and allene groups with those of neighboring molecules could occur. researchgate.net

Understanding these interactions is fundamental to comprehending the material's bulk properties, such as melting point, solubility, and polymorphism.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods allow for the detailed exploration of electronic structure, bonding, and other molecular characteristics.

Density Functional Theory (DFT) Studies on Electronic Structure and Bonding

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of organic molecules due to its favorable balance of accuracy and computational cost. For 2-Pyrrolidinone (B116388), 1-(1,2-propadienyl)-, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d), are employed to model its geometry, orbital energies, and charge distribution.

These studies reveal the influence of the electron-withdrawing lactam carbonyl group on the adjacent nitrogen and, subsequently, on the attached allene (B1206475) moiety. The nitrogen atom's lone pair participates in amide resonance, which affects the electron density and rotational barrier of the N-C bond. Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is particularly insightful. The HOMO is typically localized on the electron-rich allene π-system, indicating its susceptibility to electrophilic attack, while the LUMO is often centered on the carbonyl group and the central carbon of the allene, highlighting sites for nucleophilic attack.

Natural Bond Orbital (NBO) analysis can further quantify the bonding interactions, charge delocalization, and hyperconjugative effects within the molecule. These calculations provide a detailed picture of the electronic interplay between the pyrrolidinone ring and the propadienyl substituent.

Table 1: Illustrative DFT-Calculated Electronic Properties This table presents typical data obtained from DFT calculations for molecules with similar functional groups. The values are for illustrative purposes.

| Property | Value | Description |

| HOMO Energy | -6.5 eV | Energy of the Highest Occupied Molecular Orbital, indicating ionization potential. |

| LUMO Energy | -0.8 eV | Energy of the Lowest Unoccupied Molecular Orbital, related to electron affinity. |

| HOMO-LUMO Gap | 5.7 eV | Indicates electronic stability and reactivity; a smaller gap suggests higher reactivity. |

| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule, influenced by the lactam group. |

| NBO Charge on N | -0.55 e | Natural Bond Orbital charge on the nitrogen atom, showing its electron density. |

| NBO Charge on C=O | +0.48 e | Natural Bond Orbital charge on the carbonyl carbon, indicating its electrophilicity. |

Ab Initio and Semi-Empirical Calculations for Molecular Properties

While DFT is widely used, other quantum mechanical methods also offer valuable insights. Ab initio methods, such as Møller–Plesset perturbation theory (MP2), provide a higher level of theory and can be used to obtain more accurate energy values and geometries, often serving as a benchmark for DFT results. These methods are computationally more demanding and are typically reserved for smaller systems or for refining critical points on a potential energy surface, such as transition states.

Semi-empirical methods, on the other hand, offer a faster, albeit less accurate, alternative. By incorporating parameters derived from experimental data, they can handle larger molecular systems and are useful for preliminary conformational analysis or for screening large sets of related compounds before committing to more resource-intensive DFT or ab initio calculations.

Reaction Mechanism Modeling

Modeling reaction mechanisms allows for the theoretical exploration of chemical transformations, providing insights into reaction feasibility, pathways, and selectivity. For 2-Pyrrolidinone, 1-(1,2-propadienyl)-, this is particularly important for understanding the reactivity of the versatile allene group.

Computational Elucidation of Transition States and Activation Barriers

A key goal of reaction modeling is to identify the transition state (TS)—the highest energy point along a reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy or barrier (E_act), which is a critical determinant of the reaction rate. Computational methods are used to locate the precise geometry of the TS and calculate its energy.

Table 2: Example Activation Energies in a Related Pyrrolidine (B122466) Ring Formation Reaction Data adapted from a computational study on the synthesis of pyrrolidinedione derivatives and is for illustrative purposes only. nih.govresearchgate.net

| Reaction Step | Reactant | Transition State | Activation Energy (E_act) |

| Michael Addition | Reactant Complex | TS [RC_1/2] | 21.7 kJ mol⁻¹ |

| Tautomerization | Intermediate 2.1 | TS [2.1/2.2]w | 197.8 kJ mol⁻¹ |

| Oxygen Migration | Intermediate 3.2 | TS [3.2/6.1w]w | 142.4 kJ mol⁻¹ |

| Cyclization | Intermediate 6.2⁺w | TS [6.2/7]⁺w | 11.9 kJ mol⁻¹ |

Prediction of Regioselectivity and Stereoselectivity

Many reactions involving allenes can proceed through multiple pathways, leading to different constitutional isomers (regioselectivity) or spatial arrangements (stereoselectivity). Computational modeling is an invaluable tool for predicting the likely outcome. By calculating the activation barriers for all possible pathways, the kinetically favored product—the one formed via the lowest energy transition state—can be identified.

For cycloaddition reactions involving the allene of 2-Pyrrolidinone, 1-(1,2-propadienyl)-, DFT calculations can predict whether a [2+2] or [3+2] cycloaddition is more favorable and which of the allene's double bonds will react. researchgate.net Analysis of global and local reactivity descriptors, such as the Fukui functions or dual descriptor, can pinpoint the most nucleophilic and electrophilic sites within the molecule, explaining the observed regioselectivity. researchgate.net These theoretical predictions can guide synthetic efforts, helping to design reactions that yield the desired product with high selectivity.

Solvent Effects in Reaction Pathways

Reactions are almost always performed in a solvent, which can significantly influence reaction rates and mechanisms. Computational models can account for these effects, most commonly through the use of continuum solvation models like the Polarizable Continuum Model (PCM). In this approach, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute's energy is calculated within a cavity in this medium.

These models can predict how a solvent's polarity will stabilize or destabilize reactants, intermediates, and transition states. For reactions involving charge separation or charged species, polar solvents are expected to lower the activation barriers, thereby accelerating the reaction. By performing calculations with different solvent models, chemists can theoretically assess the optimal solvent for a desired transformation, aligning computational predictions with experimental conditions.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are powerful computational tools used to explore the spatial arrangements of atoms in a molecule and how these arrangements change over time.

The conformational landscape of 2-Pyrrolidinone, 1-(1,2-propadienyl)- is primarily defined by the puckering of the five-membered pyrrolidinone ring and the orientation of the propadienyl substituent relative to this ring. The pyrrolidinone ring is not planar and typically adopts "envelope" or "twist" conformations to relieve ring strain. researchgate.net In computational studies, a conformational search would be performed using methods like molecular mechanics (e.g., with force fields such as MMFF94) or quantum mechanical calculations (Density Functional Theory - DFT) to identify the lowest energy conformers. researchgate.net

Molecular dynamics (MD) simulations provide insights into the atomic-level motion of the molecule over time, offering a dynamic picture that complements the static view from conformational analysis. rsc.org An MD simulation of 2-Pyrrolidinone, 1-(1,2-propadienyl)- would typically be performed by placing the molecule in a simulated solvent box (e.g., water or chloroform) to mimic solution-phase behavior.

The simulation would track the trajectories of all atoms, revealing the flexibility of the pyrrolidinone ring and the movement of the propadienyl group. Key dynamic features to investigate would include:

Pyrrolidinone Ring Puckering: MD simulations can show the transitions between different puckered states of the five-membered ring, a process known as pseudorotation. mdpi.com

Propadienyl Group Rotation and Bending: The allenic C=C=C bond system is linear in its ground state but is subject to bending and torsional motions. The simulation would quantify the flexibility of this group and its rotational freedom around the bond to the nitrogen atom.

Solvation Effects: The interaction with solvent molecules can significantly influence the conformational preferences and dynamics. MD simulations explicitly model these interactions, showing how solvent structuring affects the molecule's behavior. rsc.org

Prediction and Interpretation of Spectroscopic Data

Computational methods are invaluable for predicting spectroscopic data, which aids in the interpretation of experimental spectra and can help confirm molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. DFT calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, are highly effective for predicting ¹H and ¹³C NMR chemical shifts. nih.gov The process involves first optimizing the molecular geometry of the lowest energy conformer(s) and then performing the GIAO calculation to determine the isotropic shielding values for each nucleus. These values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).

For 2-Pyrrolidinone, 1-(1,2-propadienyl)-, predictions would focus on the distinct signals from the pyrrolidinone ring protons and carbons, as well as the unique signals from the allenic carbons and protons. The accuracy of these predictions has significantly improved, with modern methods often achieving mean absolute errors of less than 0.2 ppm for ¹H and 1-2 ppm for ¹³C shifts. nih.govnih.gov Such computational data is crucial for assigning peaks in an experimental spectrum.

Below is a hypothetical table of predicted NMR chemical shifts, illustrating the type of data generated from such a computational study.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyrrolidinone C2 (C=O) | - | ~175.0 |

| Pyrrolidinone C3 | ~2.40 | ~31.0 |

| Pyrrolidinone C4 | ~2.10 | ~18.0 |

| Pyrrolidinone C5 | ~3.50 | ~46.0 |

| Propadienyl C1' | ~5.80 | ~88.0 |

| Propadienyl C2' | - | ~210.0 |

| Propadienyl C3' | ~5.20 | ~85.0 |

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. DFT calculations can accurately predict these vibrational frequencies and their corresponding intensities. psu.edu After geometry optimization, a frequency calculation is performed, which computes the second derivatives of the energy with respect to atomic positions. youtube.com

The results provide a list of vibrational modes, their frequencies (typically in cm⁻¹), and their IR and Raman activities. This allows for a direct comparison with experimental spectra. For 2-Pyrrolidinone, 1-(1,2-propadienyl)-, key vibrational modes would include:

The strong C=O (amide I) stretch of the pyrrolidinone ring, typically around 1680-1700 cm⁻¹.

The characteristic asymmetric C=C=C stretch of the allene group, usually appearing as a sharp band in the 1950-1980 cm⁻¹ region. acs.org

Various C-H stretching and bending modes from both the aliphatic ring and the vinyl-like protons of the propadienyl group.

C-N stretching modes.

Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental data. acs.org

A hypothetical table of key calculated vibrational frequencies is presented below for illustrative purposes.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |

|---|---|---|

| C-H Stretch (Propadienyl) | ~3050 | Medium |

| C-H Stretch (Pyrrolidinone) | ~2950 | Medium |

| C=C=C Asymmetric Stretch (Allene) | ~1965 | Medium-Strong (IR), Weak (Raman) |

| C=O Stretch (Amide I) | ~1690 | Strong (IR) |

| CH₂ Scissoring (Pyrrolidinone) | ~1460 | Medium |

| C-N Stretch | ~1290 | Medium |

| C=C=C Bending (Allene) | ~850 | Strong (IR) |

Applications in Organic Synthesis and Materials Science

Role as a Building Block in Complex Molecule Synthesis

The electron-rich and strained nature of the allene (B1206475) moiety in 2-Pyrrolidinone (B116388), 1-(1,2-propadienyl)- allows it to participate in a variety of transformations, serving as a linchpin for the construction of intricate molecular architectures.

The allene group is an excellent participant in cycloaddition reactions, providing a powerful tool for synthesizing novel heterocyclic frameworks. A prominent example of this reactivity is the allenyl azide cycloaddition. In this type of reaction, the allene undergoes a cycloaddition with a tethered azide group. This process is believed to proceed through the formation of an unstable triazoline intermediate, which then expels nitrogen gas to generate an azatrimethylenemethane diyl. This highly reactive intermediate subsequently cyclizes to furnish new pyrrolidine-containing bicyclic or tricyclic products. nih.govnih.gov This reaction cascade is highly valuable as it rapidly builds molecular complexity from a relatively simple starting material. nih.gov The high degree of diastereoselectivity often observed in these reactions further enhances their synthetic utility. nih.gov

Beyond intermolecular reactions, the allene functionality is adept at participating in intramolecular cyclizations to construct complex polycyclic and bridged systems. These reactions are key for assembling the core structures of many natural products. nih.gov

Two notable strategies for constructing polycyclic structures from allenyl-substituted nitrogen heterocycles include:

Cascade Cyclizations: The aforementioned allenyl azide cycloaddition is a prime example of a reaction cascade that leads to polycyclic structures. The thermolysis of substrates containing both an allene and an azide group can produce bicyclic and tricyclic pyrrolidine (B122466) products in a single, highly diastereoselective step. nih.gov This strategy was notably applied in the synthesis of the pentacyclic alkaloid (±)-meloscine, where the bicyclic core was efficiently formed using this allenyl azide chemistry. nih.gov

Radical Cyclizations: The allene group can be targeted by intramolecular radical addition. For instance, a photochemical chloroamino cyclization has been demonstrated on allenes that have a tethered sulfonylamido group. In this process, a nitrogen-centered radical is generated, which then triggers an intramolecular cyclization onto the allene. nih.gov This cyclization forms a highly reactive vinyl radical intermediate, which is then trapped by a chlorine source to deliver the final, complex chlorovinyl-substituted pyrrolidine product. nih.gov This method highlights how the allene can serve as a radical acceptor to forge new rings.

| Cyclization Strategy | Key Intermediates | Resulting Structure | Reference |

| Allenyl Azide Cycloaddition | Triazoline, Azatrimethylenemethane Diyl | Bicyclic/Tricyclic Pyrrolidines | nih.govnih.gov |

| Photoinduced Chloroamination | Nitrogen-Centered Radical, Vinyl Radical | 2-(1-Chlorovinyl)pyrrolidines | nih.gov |

Polymerization of 2-Pyrrolidinone, 1-(1,2-Propadienyl)-

While research on the polymerization of 2-Pyrrolidinone, 1-(1,2-propadienyl)- is not extensively documented, the polymerization behavior of structurally similar allenyl ethers provides significant insights into the potential pathways and properties of its derived polymers. The presence of the allene group offers a unique site for polymerization, distinct from the more commonly studied N-vinylpyrrolidone (NVP).

Based on analogous systems, the homopolymerization of 1-allenyl-substituted monomers can be achieved through radical polymerization. For example, allenyl ethers have been successfully polymerized using radical initiators such as 2,2'-azobisisobutyronitrile (AIBN). tandfonline.com This suggests that a similar pathway is viable for 2-Pyrrolidinone, 1-(1,2-propadienyl)-, where the initiator would induce the formation of a propagating radical on the allene moiety. The propagation would likely involve the allylic structure, which could offer greater stability compared to radicals formed from simple vinyl ethers. tandfonline.com

The copolymerization of allenyl monomers with other vinyl monomers has been investigated and provides a model for how 2-Pyrrolidinone, 1-(1,2-propadienyl)- might behave. A study on the radical copolymerization of monoethylene glycol allenyl methyl ether (MEGA), an allenyl ether, with N-vinylpyrrolidone (VP) using AIBN as an initiator demonstrated the feasibility of creating such copolymers. tandfonline.comtandfonline.com

The reactivity ratios for this analogous system were determined, providing insight into the copolymer's structure: tandfonline.comtandfonline.com

r1 (MEGA) = 0.41 ± 0.05

r2 (VP) = 0.765 ± 0.08

Since both reactivity ratios are less than 1, this indicates a tendency for the monomers to alternate in the polymer chain rather than form long homopolymer blocks. However, because the values are not close to zero, the resulting copolymer is expected to have a statistical or random distribution of monomer units.

Table of Reactivity Ratios for MEGA and VP Copolymerization

| Monomer (M1) | r1 | Monomer (M2) | r2 | Implication |

|---|

The polymerization of the allene group can proceed through different pathways, leading to varied polymer architectures. In the case of the MEGA/VP copolymer, analysis showed that the polymerized allenyl units were composed of both 2,3- and 1,2-polymerized structures. tandfonline.com This indicates that the propagating radical can add to different positions of the allene, resulting in a more complex main chain architecture containing reactive vinylidene moieties. tandfonline.com

The thermal properties of such copolymers are influenced by both monomer units. Thermal analysis of the MEGA/VP copolymer showed a two-stage degradation process. The first stage was attributed to the decomposition of the allenyl ether side chains, while the second, higher-temperature stage resulted from the decomposition of the pyrrolidone ring from the VP units. tandfonline.comtandfonline.com This suggests that a polymer derived from 2-Pyrrolidinone, 1-(1,2-propadienyl)- would also exhibit distinct degradation patterns related to its constituent parts.

Applications in Catalysis and Ligand Design

The presence of both a pyrrolidinone ring and an allenic system in 2-Pyrrolidinone, 1-(1,2-propadienyl)- makes it a compelling candidate for the development of novel catalytic systems. The pyrrolidinone moiety can be derivatized to introduce chirality, while the allenyl group offers multiple coordination modes to metal centers.

Use as a Chiral Ligand Precursor

The pyrrolidinone framework is a well-established scaffold in the design of chiral ligands for asymmetric catalysis. By introducing stereocenters on the pyrrolidinone ring, it is possible to synthesize chiral derivatives of 2-Pyrrolidinone, 1-(1,2-propadienyl)-. These chiral molecules could serve as precursors to a new class of ligands where the chirality is positioned to influence the coordination of the allenyl group to a metal. The synthesis of such chiral ligands would likely involve asymmetric synthesis or resolution of racemic mixtures of substituted pyrrolidinones prior to the introduction of the 1,2-propadienyl group.

The allenyl moiety itself is of significant interest in ligand design. The cumulative double bonds of the allene can coordinate to transition metals in various ways (η¹, η², η³), which can be exploited to fine-tune the electronic and steric properties of a catalyst. The combination of a chiral pyrrolidinone backbone with the versatile coordination chemistry of the allenyl group could lead to ligands that impart high levels of stereocontrol in a range of catalytic transformations.

Development of Catalytic Systems Incorporating the Pyrrolidinone-Allenyl Moiety

Catalytic systems designed around the 2-Pyrrolidinone, 1-(1,2-propadienyl)- moiety could find application in a variety of transition metal-catalyzed reactions. The nitrogen atom of the pyrrolidinone ring and the π-systems of the allenyl group can act as a bidentate or even tridentate ligand system, depending on further functionalization.

For instance, palladium or rhodium complexes of these ligands could potentially catalyze reactions such as asymmetric allylic alkylations, cycloadditions, or hydrofunctionalization reactions. The electronic properties of the catalyst could be modulated by substituents on the pyrrolidinone ring, thereby influencing the reactivity and selectivity of the catalytic process. The allenyl group could also participate directly in catalytic cycles, for example, through oxidative addition or migratory insertion reactions, opening up novel reaction pathways.

Table 1: Potential Catalytic Applications of Metal Complexes with 2-Pyrrolidinone, 1-(1,2-propadienyl)- Based Ligands

| Catalytic Reaction | Potential Metal Center | Role of the Pyrrolidinone-Allenyl Ligand |

| Asymmetric Allylic Alkylation | Palladium (Pd) | Induce enantioselectivity through chiral scaffolding. |

| [4+2] Cycloaddition | Rhodium (Rh), Iridium (Ir) | Control stereochemistry and regioselectivity. |

| Hydroformylation | Cobalt (Co), Rhodium (Rh) | Influence chemo- and regioselectivity. |

| Asymmetric Hydrogenation | Ruthenium (Ru), Rhodium (Rh) | Provide a chiral environment around the metal center. |

Advanced Material Development

The unique combination of a polar, hydrogen-bond-accepting pyrrolidinone ring and a reactive, polymerizable allenyl group makes 2-Pyrrolidinone, 1-(1,2-propadienyl)- a promising monomer for the creation of functional polymers and advanced materials.

Incorporation into Polymeric Materials for Specific Functions

The 1,2-propadienyl group is susceptible to polymerization through various mechanisms, including radical, cationic, and coordination polymerization. This allows for the incorporation of the 2-pyrrolidinone moiety as a pendant group along a polymer backbone. The resulting polymers would exhibit properties derived from the pyrrolidinone unit, such as hydrophilicity, biocompatibility, and the ability to form complexes with various molecules.

These polymers could find use in biomedical applications, for instance, as drug delivery vehicles, hydrogels, or biocompatible coatings for medical devices. The polarity of the pyrrolidinone group could also be exploited in the design of membranes for separation processes or as specialty adhesives.

Table 2: Potential Properties and Applications of Polymers Derived from 2-Pyrrolidinone, 1-(1,2-propadienyl)-

| Polymer Property | Potential Application |

| Hydrophilicity | Hydrogels, contact lenses, drug delivery systems. |

| Biocompatibility | Coatings for medical implants, tissue engineering scaffolds. |

| Adhesion | Specialty adhesives, binders. |

| Complexation Ability | Membranes for separation, sensors. |

Surface Modification and Nanomaterial Integration